

Commercial Suppliers and Application Notes for **1-Palmitoyl-3-Linolenoyl-rac-glycerol**

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Compound of Interest

Compound Name: **1-Palmitoyl-3-Linolenoyl-rac-glycerol**

Cat. No.: **B3026223**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and potential research applications of **1-Palmitoyl-3-Linolenoyl-rac-glycerol**. It includes a list of suppliers, detailed application notes, experimental protocols, and diagrams of relevant signaling pathways and workflows.

Commercial Suppliers

1-Palmitoyl-3-Linolenoyl-rac-glycerol is available from several commercial suppliers. The following table summarizes key information for researchers looking to procure this compound.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Cayman Chemical	1-Palmitoyl-3-Linolenoyl-rac-glycerol	126281-90-1	C ₃₇ H ₆₆ O ₅	590.9	≥98%
Amsbio	1-Palmitoyl-3-Linolenoyl-rac-glycerol	126281-90-1	C ₃₇ H ₆₆ O ₅	590.9	-
Santa Cruz Biotechnology	1-Linoleoyl-3-palmitoyl-rac-glycerol	99032-71-0	C ₃₇ H ₆₈ O ₅	592.93	-
BroadPharm	1-Linoleoyl-3-palmitoyl-rac-glycerol	99032-71-0	C ₃₇ H ₆₈ O ₅	592.93	-

Note: Purity and availability may vary. It is recommended to contact the suppliers directly for the most up-to-date information. Santa Cruz Biotechnology and BroadPharm list a structurally related compound, and researchers should verify the specific isomer required for their studies.

Application Notes

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a diacylglycerol (DAG) containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (α -linolenic acid) at the sn-3 position. As a diacylglycerol, it is a key lipid second messenger involved in a variety of cellular signaling pathways. Its presence has been identified in the peel and pulp of unripe Dwarf Cavendish bananas.

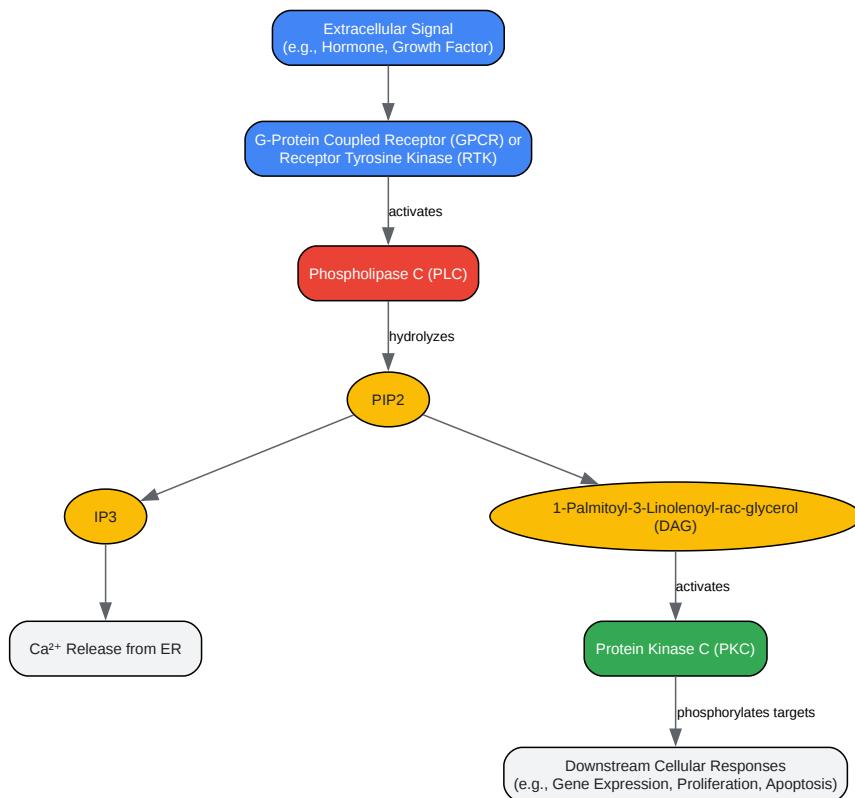
The unique combination of a saturated and a polyunsaturated fatty acid suggests that this molecule may have specific roles in modulating membrane properties and interacting with signaling proteins. Researchers in cell biology, pharmacology, and drug development can utilize this compound to investigate:

- Activation of Protein Kinase C (PKC) Isoforms: Diacylglycerols are well-established activators of the PKC family of serine/threonine kinases. The specific fatty acid composition of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** may lead to differential activation of various PKC isoforms, influencing downstream cellular processes such as proliferation, differentiation, and apoptosis.
- Immunomodulatory and Anti-inflammatory Effects: Structurally similar diacylglycerols have been shown to possess immunomodulatory properties.[1][2] **1-Palmitoyl-3-Linolenoyl-rac-glycerol** could be investigated for its potential to modulate cytokine production, immune cell proliferation, and inflammatory responses, making it a target for research in autoimmune diseases and inflammation.
- Lipid Metabolism and Metabolic Disorders: The role of specific diacylglycerol species in lipid metabolism is an active area of research. Studies on similar compounds suggest that the fatty acid composition of DAGs can influence lipid metabolism and gut microbiota.[3] This makes **1-Palmitoyl-3-Linolenoyl-rac-glycerol** a valuable tool for investigating metabolic disorders such as obesity and type 2 diabetes.
- Drug Delivery Systems: As a lipid, **1-Palmitoyl-3-Linolenoyl-rac-glycerol** can be incorporated into lipid-based drug delivery systems like liposomes and self-emulsifying drug delivery systems (SEDDS). Its physical properties may influence the stability, drug loading, and release characteristics of these formulations.[4]

Signaling Pathways and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerols like **1-Palmitoyl-3-Linolenoyl-rac-glycerol** are typically generated at the cell membrane in response to extracellular signals. They act as second messengers, most notably by recruiting and activating Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream phosphorylation events that regulate numerous cellular functions.

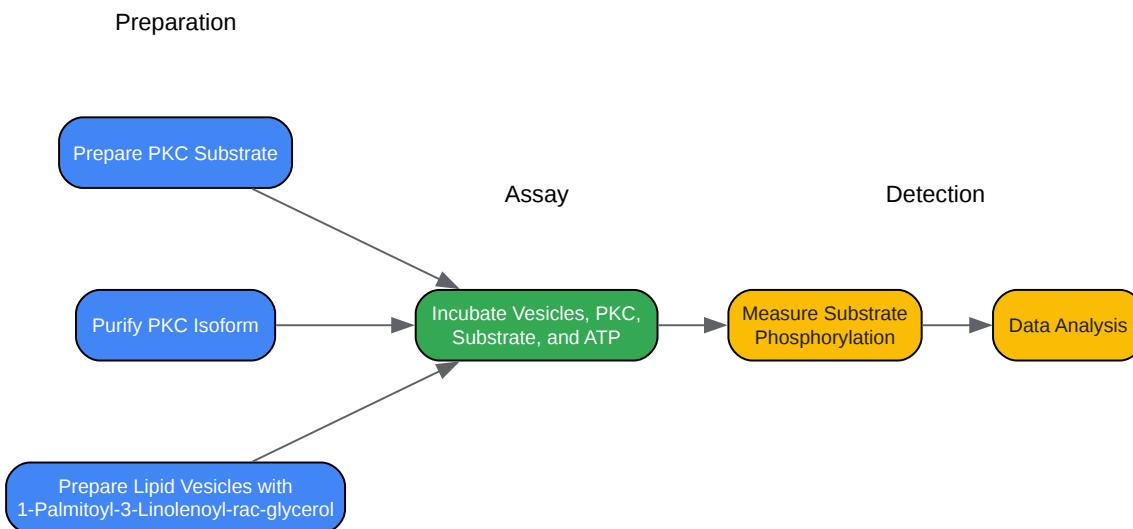


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Diacylglycerol (DAG) Signaling Cascade

Experimental Workflow: In Vitro PKC Activity Assay

A common application for **1-Palmitoyl-3-Linolenoyl-rac-glycerol** is to assess its ability to activate PKC in vitro. The following workflow outlines the key steps in such an assay.



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In Vitro PKC Activity Assay Workflow

Experimental Protocols

1. Preparation of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** Stock Solution

- Materials:
 - **1-Palmitoyl-3-Linolenoyl-rac-glycerol** (solid)
 - Organic solvent (e.g., ethanol, DMSO, or dimethylformamide)
 - Inert gas (e.g., argon or nitrogen)
 - Sterile microcentrifuge tubes or glass vials
- Protocol:
 - Weigh the desired amount of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** in a sterile container.

- Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
- Purge the container with an inert gas to prevent oxidation of the linolenoyl group.
- Vortex or sonicate briefly until the solid is completely dissolved.
- Store the stock solution at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment by diluting the stock solution in the appropriate buffer.

2. In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies used for other diacylglycerols and is suitable for assessing the PKC-activating potential of **1-Palmitoyl-3-Linolenoyl-rac-glycerol**.

- Materials:

- **1-Palmitoyl-3-Linolenoyl-rac-glycerol** stock solution
- Phosphatidylserine (PS)
- Phosphatidylcholine (PC)
- Purified PKC isoform
- PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
- [γ -³²P]ATP or a non-radioactive ATP detection system
- Phosphocellulose paper or other means of separating phosphorylated and non-phosphorylated substrate
- Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

- Protocol:

- Prepare Lipid Vesicles:

- In a glass tube, mix PC, PS, and **1-Palmitoyl-3-Linolenoyl-rac-glycerol** in chloroform at the desired molar ratios.
- Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
- Dry the film under vacuum for at least 1 hour.
- Resuspend the lipid film in the assay buffer by vortexing or sonication to form small unilamellar vesicles.
- Kinase Reaction:
 - In a reaction tube, combine the assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.
 - Initiate the reaction by adding ATP (spiked with γ -³²P]ATP if using the radioactive method).
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Termination and Detection:
 - Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).
 - Spot an aliquot of the reaction mixture onto phosphocellulose paper.
 - Wash the paper extensively with phosphoric acid to remove unincorporated γ -³²P]ATP.
 - Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.
- Data Analysis:
 - Calculate the specific activity of PKC in the presence of varying concentrations of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** and compare it to a control without the diacylglycerol.

3. Cell-Based Assay for Immunomodulatory Effects

This protocol provides a framework for investigating the effects of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** on cytokine production in immune cells, adapted from studies on similar compounds.[\[1\]](#)

- Materials:

- **1-Palmitoyl-3-Linolenoyl-rac-glycerol** stock solution
- Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line like Jurkat T cells)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Stimulating agent (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS))
- ELISA kits for the cytokines of interest (e.g., IL-2, IL-6, TNF- α)
- 96-well cell culture plates

- Protocol:

- Cell Culture and Treatment:

- Plate the immune cells at a suitable density in a 96-well plate.
- Pre-treat the cells with various concentrations of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** (and a vehicle control) for a specified period (e.g., 1-2 hours).
- Stimulate the cells with the appropriate agent (e.g., PHA for T cells).
- Incubate the cells for a further 24-48 hours.

- Cytokine Measurement:

- Centrifuge the plate to pellet the cells.

- Collect the cell culture supernatants.
- Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Compare the levels of cytokine production in cells treated with **1-Palmitoyl-3-Linolenoyl-rac-glycerol** to the stimulated control to determine its immunomodulatory effect. A cell viability assay (e.g., MTT or trypan blue exclusion) should also be performed to ensure that the observed effects are not due to cytotoxicity.

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